molecular formula C14H15N3O B14171202 Nalpha-Cinnamoylhistamine CAS No. 23708-06-7

Nalpha-Cinnamoylhistamine

Cat. No.: B14171202
CAS No.: 23708-06-7
M. Wt: 241.29 g/mol
InChI Key: HCENGXRZXKAJLN-VOTSOKGWSA-N
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Description

Nalpha-Cinnamoylhistamine is a histamine derivative in which the cinnamoyl group (a phenylpropanoid moiety derived from cinnamic acid) is conjugated to the alpha-amino group of histamine. This structural modification confers unique physicochemical and pharmacological properties compared to native histamine or other acylated derivatives.

Properties

CAS No.

23708-06-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(E)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C14H15N3O/c18-14(7-6-12-4-2-1-3-5-12)16-9-8-13-10-15-11-17-13/h1-7,10-11H,8-9H2,(H,15,17)(H,16,18)/b7-6+

InChI Key

HCENGXRZXKAJLN-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN2

Origin of Product

United States

Preparation Methods

The synthesis of Nalpha-Cinnamoylhistamine typically involves the reaction of cinnamic acid with histamine. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of cinnamic acid and the amino group of histamine The reaction is usually carried out in an organic solvent like dichloromethane at room temperature

Chemical Reactions Analysis

Nalpha-Cinnamoylhistamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the cinnamoyl and histamine moieties.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the double bond in the cinnamoyl group.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group of the histamine moiety.

Scientific Research Applications

Nalpha-Cinnamoylhistamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Nalpha-Cinnamoylhistamine involves its interaction with specific molecular targets. It is believed to interact with histamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular behavior .

Comparison with Similar Compounds

Structural Analogues of Histamine Derivatives

The table below compares Nalpha-Cinnamoylhistamine with structurally related histamine derivatives and cinnamoyl-conjugated compounds:

Compound Substituent Group Key Structural Features Evidence Source
This compound Cinnamoyl (α-position) Enhanced lipophilicity; aromatic conjugation Inferred
N-Methylhistamine Methyl (α-position) Reduced polarity; increased metabolic stability
N-Cinnamoylglycine Cinnamoyl (glycine α-amino) Similar cinnamoyl group but on glycine backbone
Ranitidine Diamine Furan-methylthioethyl group H2 receptor antagonist; nitroacetamide core

Key Observations :

  • Lipophilicity : The cinnamoyl group in this compound likely increases lipophilicity compared to N-methylhistamine, which may influence tissue penetration and receptor interaction .
  • Receptor Specificity : Unlike ranitidine derivatives (H2 antagonists; ), this compound’s mechanism remains uncharacterized, though histamine derivatives often exhibit mixed H1/H2 receptor activity ().
Pharmacological and Metabolic Differences
2.2.1 Receptor Binding and Activity
  • N-Methylhistamine : Acts as a histamine H3 receptor agonist, modulating neurotransmitter release. Its methyl group reduces degradation by histamine-N-methyltransferase (HNMT) .
  • No direct receptor data exists in the evidence.
  • Ranitidine Derivatives : Target H2 receptors with high specificity, inhibiting gastric acid secretion ().
2.2.2 Metabolic Stability
  • N-Methylhistamine : Excreted in urine as a stable metabolite (), with methyl substitution protecting against oxidative deamination.
  • This compound : The cinnamoyl group may undergo hydrolysis via esterases or cytochrome P450 enzymes, though this is speculative based on N-Cinnamoylglycine’s metabolic fate ().
Therapeutic Potential and Limitations
  • N-Methylhistamine : Investigated for neuroendocrine disorders due to H3 modulation ().
  • This compound: Potential applications in inflammation or immune modulation, given histamine’s role in mast cell responses, but lack of direct studies limits validation.
  • Ranitidine Analogues : Clinically used for acid reflux but withdrawn due to safety concerns ().

Biological Activity

Nalpha-Cinnamoylhistamine is a compound derived from histamine, modified by the addition of a cinnamoyl group. This modification is significant as it enhances the biological activity of histamine, which plays crucial roles in various physiological processes. This article provides an overview of the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through the reaction of histamine with cinnamic acid derivatives. The structural modification aims to improve the compound's stability and enhance its interaction with biological targets. The compound has been studied for its potential anti-inflammatory, antioxidant, and neuroprotective properties.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory conditions.
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. Its neuroprotective effects are attributed to its ability to modulate neurotransmitter release and reduce excitotoxicity.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Histamine Receptor Modulation : The compound interacts with histamine receptors (H1, H2, H3) influencing various physiological responses such as vasodilation and neurotransmission.
  • Inhibition of Inflammatory Pathways : this compound inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.
  • Oxidative Stress Reduction : By enhancing the activity of endogenous antioxidant enzymes, the compound mitigates oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

StudyFindingsModel Used
Study 1Demonstrated significant reduction in inflammatory markers in a rat model of arthritisRat Arthritis Model
Study 2Showed neuroprotective effects against glutamate-induced toxicity in neuronal cell culturesIn Vitro Neuronal Cell Culture
Study 3Found enhanced antioxidant capacity compared to unmodified histamine in oxidative stress assaysOxidative Stress Assays

Detailed Research Findings

  • Anti-inflammatory Effects :
    • In a study involving a rat model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups.
    • Cytokine analysis revealed reduced levels of TNF-alpha and IL-6, indicating a potent anti-inflammatory effect.
  • Neuroprotection :
    • In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by high concentrations of glutamate.
    • The compound significantly reduced markers of oxidative stress (e.g., malondialdehyde levels) while increasing superoxide dismutase activity.
  • Antioxidant Activity :
    • Comparative studies showed that this compound scavenges free radicals more effectively than histamine alone, suggesting its potential as an antioxidant agent in therapeutic applications.

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